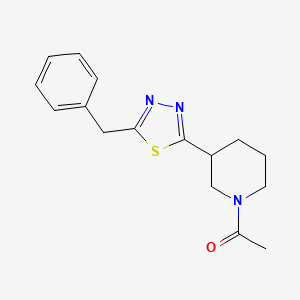

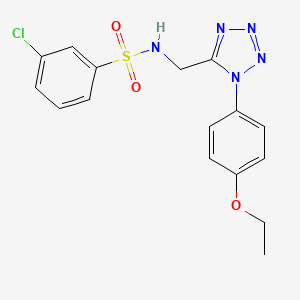

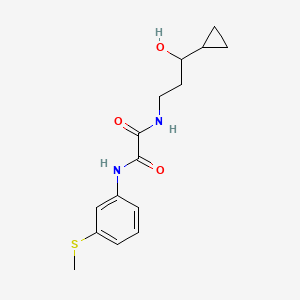

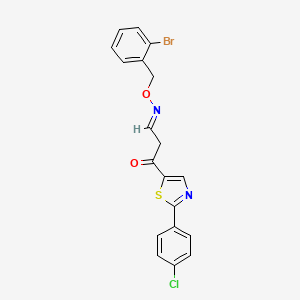

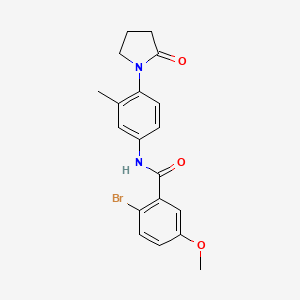

![molecular formula C25H17N3O3 B2475137 N-(6-oxo-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)benzenecarboxamide CAS No. 126940-55-4](/img/structure/B2475137.png)

N-(6-oxo-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)benzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(6-oxo-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)benzenecarboxamide” is an organic compound . It belongs to the class of compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been introduced . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple aromatic rings and functional groups. It contains a pyrazole ring fused with a pyran ring, both of which are attached to phenyl groups .Mécanisme D'action

Target of Action

The primary target of this compound is Leishmania major pteridine reductase 1 (LmPTR1) . This enzyme plays a crucial role in the survival and proliferation of Leishmania parasites, making it a promising target for antileishmanial drugs .

Mode of Action

The compound exhibits potent in vitro antipromastigote activity, which is likely due to its interaction with LmPTR1 . The compound fits well in the LmPTR1 pocket (active site), characterized by a lower binding free energy . This suggests that the compound may inhibit the enzyme’s activity, thereby exerting its antileishmanial effects .

Biochemical Pathways

This disruption could lead to the parasites’ inability to proliferate, ultimately leading to their death .

Pharmacokinetics

Its potent in vitro activity suggests that it may have favorable bioavailability .

Result of Action

The compound’s interaction with LmPTR1 leads to potent antipromastigote activity. Specifically, it has been shown to be significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate . This suggests that the compound could potentially be used as a more effective treatment for leishmaniasis .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(6-oxo-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)benzenecarboxamide is its diverse biological activities, which make it a potential candidate for the development of new drugs for the treatment of various diseases. This compound has been found to be relatively safe and well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experimental settings.

Orientations Futures

For the study of N-(6-oxo-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)benzenecarboxamide include the development of new derivatives, investigation of the molecular mechanisms underlying its biological effects, and exploration of its potential applications in the treatment of various diseases.

Méthodes De Synthèse

The synthesis of N-(6-oxo-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)benzenecarboxamide involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with 2,4-dihydroxybenzoic acid in the presence of glacial acetic acid and sulfuric acid. The reaction proceeds via the formation of an intermediate compound, which is then treated with benzene carboxylic acid to yield this compound. The final product is obtained after purification by column chromatography.

Applications De Recherche Scientifique

N-(6-oxo-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)benzenecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit diverse biological activities, including antioxidant, antitumor, anti-inflammatory, and antimicrobial properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of arthritis and to possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Propriétés

IUPAC Name |

N-(6-oxo-1,3-diphenylpyrano[2,3-c]pyrazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17N3O3/c29-23(18-12-6-2-7-13-18)26-21-16-20-22(17-10-4-1-5-11-17)27-28(24(20)31-25(21)30)19-14-8-3-9-15-19/h1-16H,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONNXRLUCIBBIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C3=C2C=C(C(=O)O3)NC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2475055.png)

![2-methyl-5-phenethyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2475058.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2475061.png)

![Spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-8-carboxylic acid;hydrochloride](/img/structure/B2475066.png)

![6-[2-(4-Benzylpiperidin-1-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2475068.png)

![N-[(4-Methoxyphenyl)methyl]-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2475069.png)

![Methyl (E)-4-[4-(1,2-oxazol-3-ylmethylsulfonyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2475071.png)